molecular formula C17H13NO3 B8656064 2-Carboxy-4-benzyloxyquinoline CAS No. 52144-34-0

2-Carboxy-4-benzyloxyquinoline

Cat. No.: B8656064
CAS No.: 52144-34-0
M. Wt: 279.29 g/mol
InChI Key: NFANKIOZMXAOQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboxy-4-benzyloxyquinoline is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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Properties

52144-34-0

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

4-phenylmethoxyquinoline-2-carboxylic acid

InChI

InChI=1S/C17H13NO3/c19-17(20)15-10-16(13-8-4-5-9-14(13)18-15)21-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20)

InChI Key

NFANKIOZMXAOQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-carboxy-4-hydroxyquinoline (5 g, 1.0 eq) was dissolved in 50 mL DMF. Cesium carbonate (20 g, 2.3 eq) was added to the solution and the resulting reaction mixture was heated at 50° C. for 20 minutes. Benzyl bromide (10 g, 2.1 eq) was added. The resulting reaction mixture was stirred at 50° C. for 1 hour. Then the reaction mixture was poured into 500 mLice-water, the precipitate was collected by filtration, and dried in vacuo to afford 2-benzyloxycarbonyl-4-benzyloxyquinoline (9.1 g). 2-benzyloxycarbonyl-4-benzyloxyquinoline (9.0 g) was dissolved in 50 mL THF, and 2 N LiOH solution (20 mL) was added, and the resulting reaction mixture was stirred at ambient temperature for 2 hours. The solvent was then removed in vacuo, and the residue acidified by the addition of 2N NaHSO4 to pH 3–4. The white precipitate was collected to afford 2-carboxy-4-benzyloxyquinoline (7.2 g), which was used without further purification.
Name
2-benzyloxycarbonyl-4-benzyloxyquinoline
Quantity
9 g
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reactant
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50 mL
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20 mL
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reactant
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Synthesis routes and methods II

Procedure details

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O=C(OCc1ccccc1)c1cc(OCc2ccccc2)c2ccccc2n1
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